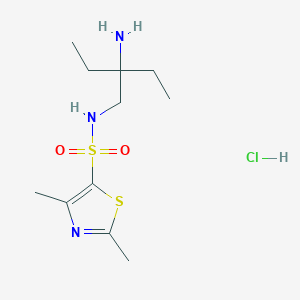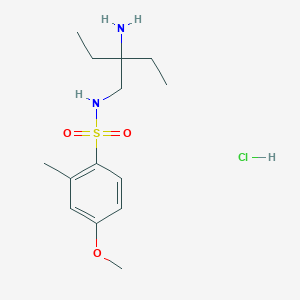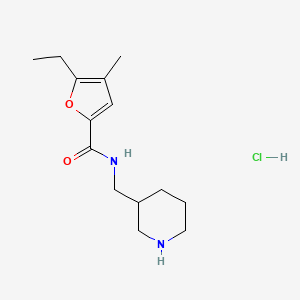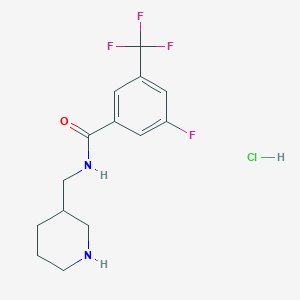
N-(2-amino-2-ethylbutyl)-2,4-dimethyl-1,3-thiazole-5-sulfonamide;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-amino-2-ethylbutyl)-2,4-dimethyl-1,3-thiazole-5-sulfonamide;hydrochloride, also known as AEBSF, is a potent serine protease inhibitor that is widely used in scientific research. This compound has been extensively studied for its ability to inhibit various serine proteases, including trypsin, chymotrypsin, and thrombin.
作用机制
N-(2-amino-2-ethylbutyl)-2,4-dimethyl-1,3-thiazole-5-sulfonamide;hydrochloride acts as a serine protease inhibitor by irreversibly binding to the active site of the enzyme. This binding prevents the protease from cleaving its substrate, thereby inhibiting its activity. This compound is highly selective for serine proteases and does not inhibit other types of proteases.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its protease inhibitory activity, this compound has been shown to inhibit platelet aggregation, reduce inflammation, and suppress tumor growth. However, these effects are largely dependent on the specific experimental conditions and may not be applicable in all situations.
实验室实验的优点和局限性
One of the main advantages of using N-(2-amino-2-ethylbutyl)-2,4-dimethyl-1,3-thiazole-5-sulfonamide;hydrochloride in lab experiments is its high specificity for serine proteases. This allows researchers to selectively inhibit the activity of these enzymes without affecting other proteases or cellular processes. Additionally, this compound is relatively stable and easy to handle, making it a convenient compound for use in the laboratory.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is its irreversible binding to the protease active site, which can make it difficult to study the kinetics of enzyme inhibition. Additionally, this compound may not be effective against all serine proteases, and its effectiveness may be influenced by factors such as pH, temperature, and substrate specificity.
未来方向
There are many potential future directions for research on N-(2-amino-2-ethylbutyl)-2,4-dimethyl-1,3-thiazole-5-sulfonamide;hydrochloride. One area of interest is the development of more selective and potent serine protease inhibitors. Additionally, there is ongoing research into the use of this compound as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders. Finally, further studies are needed to better understand the biochemical and physiological effects of this compound and to optimize its use in lab experiments.
合成方法
N-(2-amino-2-ethylbutyl)-2,4-dimethyl-1,3-thiazole-5-sulfonamide;hydrochloride can be synthesized using a variety of methods, including the reaction of 2-amino-2-ethylbutanol with 2,4-dimethylthiazole-5-sulfonyl chloride in the presence of a base. The resulting product is then hydrolyzed with hydrochloric acid to yield the final compound, this compound hydrochloride.
科学研究应用
N-(2-amino-2-ethylbutyl)-2,4-dimethyl-1,3-thiazole-5-sulfonamide;hydrochloride has a wide range of applications in scientific research, including the study of protease activity, protein purification, and enzyme inhibition. This compound is commonly used in the purification of recombinant proteins, as it can selectively inhibit proteases that may degrade the target protein. Additionally, this compound is often used in the study of blood coagulation and fibrinolysis, as it can inhibit the activity of thrombin and other coagulation factors.
属性
IUPAC Name |
N-(2-amino-2-ethylbutyl)-2,4-dimethyl-1,3-thiazole-5-sulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O2S2.ClH/c1-5-11(12,6-2)7-13-18(15,16)10-8(3)14-9(4)17-10;/h13H,5-7,12H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFYSQZACRDSZMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CNS(=O)(=O)C1=C(N=C(S1)C)C)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(Aminomethyl)cyclopentyl]-[4-(aminomethyl)piperidin-1-yl]methanone](/img/structure/B7640882.png)
![3,7-dimethyl-N-[3-(pyridin-3-ylmethylamino)propyl]-1-benzofuran-2-carboxamide;hydrochloride](/img/structure/B7640894.png)

![1-(Aminomethyl)-2-[[ethyl(methyl)sulfamoyl]amino]cyclohexane;hydrochloride](/img/structure/B7640905.png)


![N-[4-(dimethylamino)-3,3-dimethylbutan-2-yl]-3-(1,3-dioxolan-2-yl)benzamide](/img/structure/B7640925.png)
![1-[2-(1-Aminoethyl)piperidin-1-yl]-2-(2,5-difluorophenyl)ethanone;hydrochloride](/img/structure/B7640932.png)


![[2-(Hydroxymethyl)-5-methylmorpholin-4-yl]-(2-methylquinolin-6-yl)methanone](/img/structure/B7640952.png)
![(3-Chloro-4-fluorophenyl)-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7640972.png)

![(2R)-2-hydroxy-2-phenyl-N-[(2-prop-2-ynoxyphenyl)methyl]acetamide](/img/structure/B7640988.png)